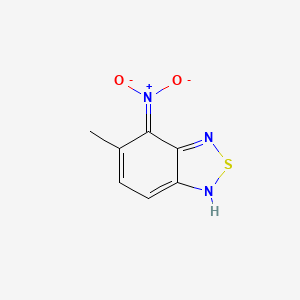

2,1,3-Benzothiadiazole,5-methyl-4-nitro-

Description

Contextualization within the Field of Benzothiadiazole Chemistry

2,1,3-Benzothiadiazole (B189464) (BTD) is a bicyclic heteroaromatic compound that has garnered significant attention due to its unique electronic properties and versatile reactivity. matrix-fine-chemicals.comresearchgate.net The BTD core is known for its electron-accepting nature, which makes it a valuable building block in the design of donor-acceptor systems. researchgate.net These systems are fundamental to the development of organic electronic materials, including those used in organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes. researchgate.net The introduction of substituents onto the benzene (B151609) ring of the BTD core allows for the fine-tuning of its electronic and photophysical properties.

Strategic Importance of Nitro-Substituted Heterocycles in Contemporary Chemical Research

Nitro-substituted heterocycles are a cornerstone of modern chemical research, with applications spanning from pharmaceuticals to energetic materials. The strong electron-withdrawing nature of the nitro group can significantly influence the chemical and physical properties of a molecule. In medicinal chemistry, nitro-containing compounds have been investigated for their potential as antibacterial and antiprotozoal agents. humanjournals.com The nitro group can be reduced in biological systems to generate reactive nitrogen species that can be toxic to microorganisms. humanjournals.com In materials science, the introduction of a nitro group can enhance the electron-accepting properties of a molecule, making it a better component for n-type semiconductors and other electronic devices. nih.gov

Overview of Current Academic Research Trends Pertaining to 2,1,3-Benzothiadiazole, 5-methyl-4-nitro-

While specific research focusing solely on 2,1,3-Benzothiadiazole, 5-methyl-4-nitro- is limited, the broader class of nitro-substituted benzothiadiazoles is the subject of ongoing investigation. Research in this area is largely centered on the development of novel functional materials. For instance, the synthesis of related compounds like 4-fluoro-5-methyl-7-nitro-2,1,3-benzothiazole has been explored for the creation of fluorogenic probes. nih.gov These probes can be embedded within peptides and proteins to study their structure and function. nih.gov The photophysical properties of these molecules, such as their absorption and emission spectra, are of particular interest, as they can be modulated by the substitution pattern on the benzothiadiazole ring. nih.gov

The synthesis of such compounds often involves the nitration of a pre-existing benzothiadiazole derivative. For example, the synthesis of 4-fluoro-5-methyl-7-nitro-2,1,3-benzothiazole was achieved by nitrating a fluorinated methylbenzothiazole precursor. nih.gov A potential synthetic route to 2,1,3-Benzothiadiazole, 5-methyl-4-nitro- could involve the diazotization and subsequent nitration of its amino precursor, 5-Methyl-2,1,3-benzothiadiazol-4-amine . sigmaaldrich.com

Table 1: Physicochemical Properties of 2,1,3-Benzothiadiazole, 5-methyl-4-nitro-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅N₃O₂S | nih.gov |

| Molecular Weight | 195.2 g/mol | nih.gov |

| InChI | InChI=1S/C7H5N3O2S/c1-4-2-3-5-6(9-13-8-5)7(4)10(11)12/h2-3H,1H3 | nih.gov |

| InChIKey | SMOABKKWZUJQDS-UHFFFAOYSA-N | nih.gov |

| SMILES | Cc1ccc2c(c1N+[O-])nsn2 | nih.gov |

Identification of Knowledge Gaps and Future Research Trajectories for the Compound

The primary knowledge gap surrounding 2,1,3-Benzothiadiazole, 5-methyl-4-nitro- is the lack of specific published research on its synthesis, characterization, and applications. While the properties and reactivity of related compounds provide a strong foundation for understanding its potential, dedicated studies are needed to fully elucidate its unique characteristics.

Future research should focus on the following trajectories:

Development of an efficient and scalable synthesis: A reliable synthetic route is the first step towards enabling further research and potential applications.

Comprehensive characterization: Detailed spectroscopic and physicochemical analysis, including NMR, IR, mass spectrometry, and X-ray crystallography, is crucial for confirming its structure and understanding its properties.

Exploration of its photophysical properties: Given the fluorescent nature of the benzothiadiazole core, a thorough investigation of its absorption and emission characteristics is warranted. This could lead to the development of new fluorescent probes or materials for optoelectronic devices.

Investigation of its biological activity: The presence of the nitro group suggests that the compound could exhibit interesting biological properties. Screening for antibacterial, antifungal, or other medicinal activities could be a fruitful area of research.

Computational studies: Density functional theory (DFT) calculations could provide valuable insights into the electronic structure and reactivity of the molecule, guiding experimental efforts.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6N3O2S- |

|---|---|

Molecular Weight |

196.21 g/mol |

IUPAC Name |

(5-methyl-1H-2,1,3-benzothiadiazol-4-ylidene)-dioxidoazanium |

InChI |

InChI=1S/C7H6N3O2S/c1-4-2-3-5-6(9-13-8-5)7(4)10(11)12/h2-3,8H,1H3/q-1 |

InChI Key |

ZPZTUXNWVQZNLY-UHFFFAOYSA-N |

Isomeric SMILES |

CC\1=CC=C2NSN=C2/C1=[N+](/[O-])\[O-] |

Canonical SMILES |

CC1=CC=C2C(=NSN2)C1=[N+]([O-])[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 2,1,3 Benzothiadiazole,5 Methyl 4 Nitro

Retrosynthetic Analysis of the 2,1,3-Benzothiadiazole (B189464), 5-methyl-4-nitro- Core

A retrosynthetic analysis of 2,1,3-benzothiadiazole, 5-methyl-4-nitro- suggests that the core structure can be disconnected at the N-S bonds of the thiadiazole ring. This primary disconnection leads back to a key intermediate: 3-methyl-4-nitro-1,2-diaminobenzene. This diamine is the logical precursor, as the 2,1,3-benzothiadiazole ring is commonly formed by the cyclization of an ortho-phenylenediamine derivative with a sulfur-containing reagent.

Further disconnection of the 3-methyl-4-nitro-1,2-diaminobenzene reveals simpler starting materials. The two amino groups and the nitro group suggest a series of aromatic substitution reactions on a toluene (B28343) backbone. A plausible synthetic route would involve the nitration and subsequent amination of a suitable toluene derivative. The methyl and nitro groups' directing effects are crucial considerations in planning the synthetic sequence to achieve the desired 1,2-diamino-3-methyl-4-nitro substitution pattern.

Direct Synthetic Routes to 2,1,3-Benzothiadiazole, 5-methyl-4-nitro-

Precursor Synthesis and Functionalization Approaches

The synthesis of the target compound heavily relies on the successful preparation of its precursors. A common approach begins with the nitration of m-toluidine (B57737). The amino group in m-toluidine directs nitration to the ortho and para positions. Nitration would yield a mixture of isomers, including the desired 4-nitro-3-methylaniline.

Once 4-nitro-3-methylaniline is obtained and separated, the next step involves introducing a second amino group at the position ortho to the existing amino group. This can be a challenging transformation. A potential strategy involves the reduction of a nitro group to an amino group. Therefore, a dinitro precursor, 3-methyl-1,2-dinitrobenzene, could be a viable intermediate. Selective reduction of one nitro group would then yield the desired ortho-diamine.

An alternative route could start from 2-amino-3-methylphenol. Nitration of this compound, followed by conversion of the hydroxyl group to an amino group, presents another synthetic pathway. The choice of route often depends on the availability of starting materials and the desire to minimize side-product formation.

Optimized Reaction Conditions and Mechanistic Considerations in Synthesis

The cyclization of the ortho-diamine precursor, 3-methyl-4-nitro-1,2-diaminobenzene, to form the 2,1,3-benzothiadiazole ring is a critical step. This is typically achieved by reacting the diamine with a sulfur-containing reagent. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation. wikipedia.org The reaction is generally carried out in a suitable solvent, and the conditions need to be carefully controlled to maximize the yield and purity of the product.

The mechanism of this cyclization involves the initial reaction of the diamine with thionyl chloride to form a sulfinamide intermediate. Subsequent intramolecular cyclization and elimination of water lead to the formation of the stable aromatic 2,1,3-benzothiadiazole ring. The presence of the electron-withdrawing nitro group can influence the reactivity of the diamine and may necessitate adjustments to the reaction conditions, such as temperature and reaction time.

| Reaction Step | Reagents and Conditions | Key Considerations |

| Nitration | HNO₃/H₂SO₄ | Control of temperature to prevent over-nitration and ensure regioselectivity. |

| Reduction | Fe/HCl, SnCl₂/HCl, or catalytic hydrogenation | Selective reduction of one nitro group in dinitro compounds. |

| Cyclization | Thionyl chloride (SOCl₂), sulfur monochloride (S₂Cl₂), or sulfur dioxide (SO₂) | Anhydrous conditions are often necessary. The choice of reagent can affect the reaction rate and yield. |

Green Chemistry Principles Applied to 2,1,3-Benzothiadiazole, 5-methyl-4-nitro- Synthesis

Solvent-Free and Catalytic Methodologies

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of benzothiadiazole derivatives, solvent-free and catalytic approaches are being explored. ias.ac.in For instance, solid-phase synthesis or reactions under microwave irradiation can reduce or eliminate the need for volatile organic solvents.

A study on the synthesis of 3-methyl-4-nitro-5-styrylisoxazoles demonstrated the use of nano-titania as a recyclable, heterogeneous catalyst in a solvent-free setting. ias.ac.in This approach highlights the potential for similar green methodologies to be applied to the synthesis of 2,1,3-benzothiadiazole, 5-methyl-4-nitro-.

Atom Economy and Environmental Impact Assessments of Synthetic Pathways

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Synthetic routes with high atom economy are preferred as they generate less waste. The traditional synthesis of 2,1,3-benzothiadiazole, 5-methyl-4-nitro- may involve steps with moderate to low atom economy, particularly in the functionalization of the benzene (B151609) ring where stoichiometric reagents are often used.

To improve the atom economy, catalytic methods are highly desirable. For example, using a catalyst for nitration instead of a large excess of nitric and sulfuric acids can significantly improve the atom economy of that step. Similarly, catalytic reduction methods are generally more atom-economical than using stoichiometric reducing agents like tin or iron.

An environmental impact assessment (E-factor), which considers the total amount of waste produced per unit of product, is another important tool. By analyzing the entire synthetic pathway, from starting materials to the final product, chemists can identify steps that generate the most waste and focus their efforts on developing greener alternatives. For the synthesis of 2,1,3-benzothiadiazole, 5-methyl-4-nitro-, a thorough E-factor analysis would consider all reagents, solvents, and byproducts, guiding the development of a more sustainable manufacturing process.

Post-Synthetic Chemical Modifications and Functional Group Interconversions of 2,1,3-Benzothiadiazole, 5-methyl-4-nitro-

Post-synthetic modification offers a powerful avenue to generate a library of derivatives from a common intermediate, bypassing the need for de novo synthesis for each new compound. acs.org For 5-methyl-4-nitro-2,1,3-benzothiadiazole, key strategies would focus on functionalizing the remaining C-H bonds on the benzene ring and chemically transforming the existing nitro and methyl substituents.

Modern transition-metal-catalyzed C-H functionalization reactions provide a more versatile and regioselective toolkit. nih.gov Techniques like iridium-catalyzed C-H borylation have been effectively used to install boronic esters at various positions on the BTD ring, which can then participate in a wide array of cross-coupling reactions (e.g., Suzuki-Miyaura). nih.govdiva-portal.org For 5-methyl-4-nitro-2,1,3-benzothiadiazole, C-H activation would likely target the C7 position due to steric accessibility and the electronic influence of the adjacent substituents. Direct C-H arylation, another powerful tool, could also be employed to forge new carbon-carbon bonds at available sites.

Table 1: Potential Regioselective Functionalization Reactions

| Reaction Type | Target Position | Typical Reagents & Conditions | Potential Product | Reference |

|---|---|---|---|---|

| C-H Borylation | C7 | [Ir(OMe)COD]₂, B₂(pin)₂, ligand (e.g., dtbpy) | 5-methyl-4-nitro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole | nih.govdiva-portal.org |

| Suzuki-Miyaura Coupling (from borylated BTD) | C7 | Aryl-halide, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | 7-Aryl-5-methyl-4-nitro-2,1,3-benzothiadiazole | diva-portal.org |

| Direct C-H Arylation | C7 | Aryl-halide, Pd catalyst (e.g., Pd(OAc)₂), ligand, oxidant | 7-Aryl-5-methyl-4-nitro-2,1,3-benzothiadiazole | acs.org |

| Halogenation (e.g., Bromination) | C7 | N-Bromosuccinimide (NBS), acid catalyst | 7-Bromo-5-methyl-4-nitro-2,1,3-benzothiadiazole | wikipedia.org |

The nitro and methyl groups are versatile functional handles that can be converted into a variety of other substituents, dramatically altering the electronic and physical properties of the molecule.

The aromatic nitro group is readily reduced to an amino group under various conditions. niscpr.res.in This transformation is particularly valuable as the resulting 4-amino-5-methyl-2,1,3-benzothiadiazole is a key precursor for numerous other functionalities. The newly formed amino group can undergo diazotization followed by Sandmeyer-type reactions to introduce halides, cyano, or hydroxyl groups.

The methyl group, while generally less reactive, can be functionalized through free-radical halogenation at the benzylic position. libretexts.org For example, reaction with N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator would yield 5-(bromomethyl)-4-nitro-2,1,3-benzothiadiazole. This benzylic bromide is an excellent electrophile for substitution reactions with a wide range of nucleophiles. Furthermore, oxidation of the methyl group, potentially using strong oxidizing agents like potassium permanganate (B83412), could yield the corresponding carboxylic acid, although conditions would need to be carefully controlled to avoid degradation of the heterocyclic ring. nih.gov

Table 2: Potential Transformations of Existing Functional Groups

| Starting Group | Transformation | Typical Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Nitro | Reduction to Amine | SnCl₂/HCl; H₂/Pd-C; Zn/NH₄Cl | 5-Methyl-2,1,3-benzothiadiazol-4-amine | niscpr.res.in |

| 5-Methyl | Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN or UV light | 5-(Bromomethyl)-4-nitro-2,1,3-benzothiadiazole | libretexts.org |

| 5-(Bromomethyl) | Nucleophilic Substitution | NaCN; RONa; R₂NH | 2-(4-Nitro-2,1,3-benzothiadiazol-5-yl)acetonitrile; 5-(Alkoxymethyl)-4-nitro-2,1,3-benzothiadiazole; N-((4-Nitro-2,1,3-benzothiadiazol-5-yl)methyl)amine | acs.org |

| 5-Methyl | Oxidation to Carboxylic Acid | KMnO₄, heat | 4-Nitro-2,1,3-benzothiadiazole-5-carboxylic acid | nih.gov |

Strategies for the expansion and contraction of the 2,1,3-benzothiadiazole ring system itself are not widely reported, as the aromatic stability of the heterocycle makes such transformations challenging. However, two related processes are of note.

First, the thiadiazole ring can be reductively cleaved. Under certain reducing conditions, the 2,1,3-benzothiadiazole scaffold can be converted back to the corresponding 1,2-diaminobenzene derivative. wikipedia.org This ring-opening reaction represents a form of "contraction" from a bicyclic to a monocyclic system and can be useful as a method for protecting a reactive ortho-phenylenediamine moiety during other synthetic steps. wikipedia.org

Second, while not a direct expansion or contraction of the heterocycle, the generation of a highly reactive aryne intermediate from a suitably substituted BTD derivative has been demonstrated. nih.govacs.org For instance, a 4,5-disubstituted BTD could potentially be converted into a 2,1,3-benzothiadiazol-4,5-yne intermediate. acs.org This "aryne" can then be trapped by various dienophiles or nucleophiles in [4+2] or [2+2] cycloadditions, leading to complex fused-ring systems. This strategy effectively uses the BTD core as a building block for more elaborate polycyclic structures rather than altering the core BTD ring size itself.

Chemical Reactivity and Reaction Mechanisms of 2,1,3 Benzothiadiazole,5 Methyl 4 Nitro

Pathways of Electrophilic Aromatic Substitution on the Benzothiadiazole Nucleus

The 2,1,3-benzothiadiazole (B189464) (BTD) ring system is inherently electron-deficient, rendering it significantly deactivated towards electrophilic aromatic substitution (EAS). acs.orgdiva-portal.org When such reactions do occur on the unsubstituted BTD core, they typically require harsh conditions and substitution is directed to the C4 and C7 positions. diva-portal.org

In the case of 5-methyl-4-nitro-2,1,3-benzothiadiazole, the directing effects of the substituents are crucial. The substituents present a competing scenario:

The Methyl Group (-CH₃) at C5: As an alkyl group, it is an activating, ortho-, para-director. openstax.orgchemguide.co.uksavemyexams.com It donates electron density via an inductive effect and hyperconjugation, thereby activating the ortho positions (C4 and C6) and the para position (C7, relative to C4 substituent).

The Nitro Group (-NO₂) at C4: This is a powerful deactivating, meta-director due to its strong electron-withdrawing nature through both inductive and resonance effects. savemyexams.comyoutube.com It deactivates the entire ring but directs incoming electrophiles to the meta positions (C6 and C2, although C2 is on the hetero-ring).

| C7 | Activating (para, relative to C4) | Deactivating (ortho) | Less favored site |

Pathways of Nucleophilic Aromatic Substitution Involving the Nitro Group and Ring Positions

The presence of a strongly electron-withdrawing nitro group makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (NAS). Nitro-substituted BTD derivatives exhibit exceptionally high reactivity towards nucleophiles. rsc.org The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks an electron-poor carbon atom to form a resonance-stabilized Meisenheimer complex intermediate, followed by the departure of a leaving group. chadsprep.com

For 5-methyl-4-nitro-2,1,3-benzothiadiazole, two main NAS pathways are plausible:

Substitution at Ring Positions: The nitro group at C4 strongly activates the ortho (C5) and para (C7) positions towards nucleophilic attack. However, C5 is already substituted with a methyl group, which is not a good leaving group. Therefore, the C7 position, bearing a hydrogen, is the most activated site for NAS if a suitable leaving group (like a halogen) were present at that position. In the absence of a leaving group at C7, this pathway is less likely.

Displacement of the Nitro Group: The nitro group itself can act as a leaving group in NAS reactions, particularly when activated by other groups and when strong nucleophiles are used. nih.gov Nucleophilic attack could occur at the C4 position, leading to the displacement of the nitrite (B80452) ion (NO₂⁻). This is a common reaction for highly activated nitroaromatic compounds.

The high reactivity of nitro-benzothiadiazoles suggests that reactions with nucleophiles like alkoxides or amines would proceed readily, likely leading to the displacement of the nitro group. rsc.org

Reduction Chemistry of the Nitro Group and the Benzothiadiazole Core

The reduction of 5-methyl-4-nitro-2,1,3-benzothiadiazole can occur at two distinct sites: the nitro group and the BTD core.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂) under various conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using dissolving metals (e.g., Sn, Fe, or Zn in acidic medium). This transformation is a fundamental reaction in aromatic chemistry. For certain nitro-substituted BTDs, this reduction can be triggered by nitroreductase enzymes under hypoxic conditions, converting a non-fluorescent nitro compound into a highly fluorescent amino derivative. nih.gov This process involves the stepwise reduction from nitro to nitroso, hydroxylamino, and finally the amino group.

Reduction of the Benzothiadiazole Core: The BTD heterocycle is also reducible. Under strong reducing conditions, the thiadiazole ring can be cleaved to regenerate the parent diamine. wikipedia.org This effectively converts the BTD derivative back into 3-methyl-4-nitro-o-phenylenediamine. Furthermore, the BTD system is electrochemically active and can undergo one-electron reduction to form a radical anion. rsc.orgchemrxiv.org This property is harnessed in applications like redox flow batteries. wikipedia.org

Selective reduction of the nitro group without affecting the BTD ring is generally achievable using standard catalytic hydrogenation or specific chemical reagents.

Oxidation Chemistry and Stability under Oxidative Conditions

The 2,1,3-benzothiadiazole system is susceptible to oxidation, primarily at the sulfur atom of the thiadiazole ring. The methyl group on the benzene (B151609) ring can also be a site for oxidation under harsh conditions.

Oxidation of the Thiadiazole Ring: The sulfur atom in the BTD core can be oxidized to form a 1-oxide (sulfoxide) or a 1,1-dioxide (sulfone). researchgate.net These oxidations modify the electronic properties of the BTD core, making it even more electron-withdrawing.

Oxidative Ring-Opening: Under certain oxidative conditions, such as with magnesium monoperoxyphthalate (MMPP) in alcohol solvents, the benzothiazole (B30560) ring system can undergo oxidative ring-opening to yield acyl aminobenzene sulfonate esters. scholaris.cascholaris.ca This suggests that the BTD core of 5-methyl-4-nitro-2,1,3-benzothiadiazole could be unstable to strong oxidants, potentially leading to degradation and ring cleavage.

Oxidation of the Methyl Group: The benzylic methyl group could be oxidized to a carboxylic acid (-COOH) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This would require vigorous conditions, and the stability of the nitro group and the BTD ring under such conditions would be a concern.

Photochemical Reactivity and Excited State Dynamics

BTD derivatives are renowned for their rich photophysical properties, functioning as fluorophores and key components in optoelectronic materials. mdpi.comresearchgate.net The structure of 5-methyl-4-nitro-2,1,3-benzothiadiazole, featuring a donor (methyl) and multiple acceptors (nitro group, BTD core), suggests complex excited-state behavior.

Excited State Type: The molecule possesses a "push-pull" character, which typically leads to an intramolecular charge transfer (ICT) excited state upon photoexcitation. diva-portal.org The electron density shifts from the methyl-substituted part of the ring to the nitro group and BTD moiety.

Fluorescence Quenching: Nitroaromatic compounds are often non-fluorescent because the nitro group provides an efficient pathway for non-radiative decay of the excited state. diva-portal.org Therefore, 5-methyl-4-nitro-2,1,3-benzothiadiazole is expected to exhibit weak fluorescence or be non-emissive. However, as noted in section 3.3, reduction of the nitro group to an amino group can "turn on" strong fluorescence. nih.gov

Excited State Dynamics: Following light absorption, the molecule reaches a singlet excited state (S₁). This state can decay via several pathways: fluorescence, internal conversion (non-radiative decay to the ground state), or intersystem crossing to a triplet state (T₁). researchgate.net For some BTD derivatives, intersystem crossing is efficient, leading to phosphorescence with microsecond lifetimes. mdpi.com The presence of the nitro group likely accelerates non-radiative decay processes, leading to a short excited-state lifetime.

Table 2: Summary of Expected Photophysical Properties

| Property | Expected Characteristic | Rationale |

|---|---|---|

| Absorption | UV-Visible range | Extended π-conjugated system |

| Emission | Weak or no fluorescence | Quenching by the nitro group diva-portal.org |

| Excited State | Intramolecular Charge Transfer (ICT) | Push-pull electronic structure |

| Lifetime | Short | Efficient non-radiative decay pathways |

Thermal Decomposition Mechanisms and Reaction Pathways

Energetic materials containing nitro groups and heterocyclic rings undergo complex thermal decomposition. scispace.com The thermal decomposition of 5-methyl-4-nitro-2,1,3-benzothiadiazole would likely be an exothermic process, initiated by the weakest bond in the molecule.

Potential initiation steps include:

C-NO₂ Bond Homolysis: Cleavage of the carbon-nitro bond is a common initial step in the decomposition of nitroaromatics, releasing •NO₂ radicals which can initiate further reactions.

Ring Strain and Cleavage: Heterocyclic rings can be points of initial decomposition. Studies on related compounds suggest mechanisms involving cyclization followed by the loss of stable small molecules like dinitrogen (N₂). nih.gov

The decomposition is expected to be a multi-step process. mdpi.com Following initiation, a cascade of radical reactions would lead to the fragmentation of the molecule, producing gaseous products such as CO₂, NO₂, N₂O, and N₂. researchgate.net The decomposition temperature and kinetics can be studied using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). For similar energetic materials, decomposition often begins at temperatures above 250°C. mdpi.com

Acid-Base Properties as Determinants of Reactivity

The acid-base properties of 5-methyl-4-nitro-2,1,3-benzothiadiazole are determined by the basicity of the nitrogen atoms and the potential acidity of the methyl protons.

Basicity: The two nitrogen atoms in the thiadiazole ring possess lone pairs of electrons and are, in principle, basic. However, the BTD system is considered a weak base. The fusion of the electron-withdrawing benzene ring and the presence of an additional, powerful electron-withdrawing nitro group significantly reduce the electron density on the nitrogen atoms, thereby decreasing their basicity. researchgate.net Protonation, if it occurs, would render the ring even more electron-deficient and more susceptible to nucleophilic attack. The pKa of related nitrogen heterocycles is highly dependent on the solvent and the electronic nature of substituents. scispace.comsci-hub.se

Acidity: The protons of the C5-methyl group are generally not considered acidic. However, their acidity is slightly enhanced by the adjacent, strongly electron-withdrawing nitro group at C4. In the presence of a very strong base, it might be possible to deprotonate the methyl group to form a carbanion. This anion would be stabilized by resonance with the adjacent nitro group, but this would be a difficult reaction to achieve.

Advanced Structural Characterization and Spectroscopic Analysis of 2,1,3 Benzothiadiazole,5 Methyl 4 Nitro

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise chemical structure of 2,1,3-Benzothiadiazole (B189464), 5-methyl-4-nitro-. Through a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon resonances can be achieved.

While specific spectra for 5-methyl-4-nitro-2,1,3-benzothiadiazole are not published, a standard suite of 2D NMR experiments would be employed for full structural verification.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the benzene (B151609) ring (H-6 and H-7). These would appear as doublets due to coupling with each other. A sharp singlet in the upfield region (around 2.5 ppm) would correspond to the methyl (CH₃) group protons. The electron-withdrawing effect of the adjacent nitro group and the benzothiadiazole ring would cause the aromatic protons to be significantly downfield shifted.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display seven unique signals: one for the methyl carbon and six for the aromatic and heterocyclic carbons. The chemical shifts would be influenced by the electronic effects of the nitro, methyl, and thiadiazole moieties.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the correlation between the two vicinal aromatic protons (H-6 and H-7), confirming their adjacent positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the aromatic proton signals to their corresponding carbon signals and the methyl proton singlet to its carbon signal.

The methyl protons to the C-5 and C-4a carbons.

The aromatic proton H-6 to carbons C-4, C-7a, and C-5.

The aromatic proton H-7 to carbons C-5 and C-4a. These correlations would confirm the substitution pattern of the methyl and nitro groups on the benzothiadiazole core.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of atoms. It would show a through-space correlation between the methyl protons and the aromatic proton at the H-6 position, further confirming the regiochemistry.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 2,1,3-Benzothiadiazole, 5-methyl-4-nitro- (Based on data from analogous nitroaromatic and benzothiadiazole compounds)

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Key HMBC Correlations |

| CH₃ | ~20.5 | ~2.6 | s (3H) | C-4, C-5, C-6 |

| 4 | ~145.0 | - | - | - |

| 4a | ~150.0 | - | - | H-6, H-7 |

| 5 | ~135.0 | - | - | H-6, CH₃ |

| 6 | ~125.0 | ~7.8 | d | C-4, C-7a, C-5 |

| 7 | ~128.0 | ~8.1 | d | C-5, C-4a |

| 7a | ~152.0 | - | - | H-6, H-7 |

In the absence of published data, solid-state NMR (ssNMR) would be a powerful technique to investigate the crystalline structure of 2,1,3-Benzothiadiazole, 5-methyl-4-nitro-. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment in the solid phase.

Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), it is possible to obtain high-resolution ¹³C spectra of the solid material. The presence of multiple, distinct peaks for chemically equivalent carbons in the molecule would be a clear indicator of polymorphism—the existence of different crystal packing arrangements. Each polymorph would present a unique ssNMR spectrum due to the different local electronic environments of the nuclei in each crystal lattice. This technique is highly sensitive to subtle changes in molecular conformation and intermolecular interactions that define different polymorphic forms.

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Although a crystal structure for 2,1,3-Benzothiadiazole, 5-methyl-4-nitro- has not been deposited in the Cambridge Crystallographic Data Centre (CCDC), analysis of a suitable single crystal would provide precise bond lengths, bond angles, and torsion angles.

A key conformational feature of interest would be the dihedral angle between the plane of the nitro group and the plane of the benzothiadiazole ring. Steric hindrance between the nitro group at C-4 and the methyl group at C-5 would likely force the nitro group to twist out of the plane of the aromatic ring. This twisting would have significant implications for the electronic properties of the molecule, as it would disrupt π-conjugation between the nitro group and the ring system.

Powder X-ray Diffraction (PXRD) would complement the single-crystal data. The experimental PXRD pattern serves as a fingerprint for a specific crystalline phase. It would be used to confirm the bulk purity of the synthesized material and to identify different polymorphs, each of which would produce a distinct diffraction pattern.

Table 2: Expected Crystallographic Parameters (Hypothetical data based on similar small organic molecules)

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 8 - 12 |

| b (Å) | 6 - 10 |

| c (Å) | 12 - 18 |

| β (°) | 90 - 105 |

| Z (molecules/cell) | 4 |

| Dihedral Angle (Ring-NO₂) | 30 - 60° |

The crystal packing is governed by non-covalent intermolecular interactions. In the crystal structure of 2,1,3-Benzothiadiazole, 5-methyl-4-nitro-, several key interactions would be anticipated:

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the methyl or aromatic C-H groups and the oxygen atoms of the nitro group would likely be a dominant packing force, linking molecules into extended networks.

π-π Stacking: The planar benzothiadiazole ring system is expected to participate in offset π-π stacking interactions with neighboring molecules, contributing to the stability of the crystal lattice.

Chalcogen Interactions: Interactions involving the sulfur and nitrogen atoms of the thiadiazole ring with adjacent molecules could also play a role in directing the crystal packing arrangement.

Advanced Mass Spectrometry for Fragmentation Pattern Elucidation

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would confirm the molecular formula of 2,1,3-Benzothiadiazole, 5-methyl-4-nitro- (C₇H₅N₃O₂S) by providing a highly accurate mass measurement.

Analysis of the fragmentation pattern, typically using Electron Ionization (EI-MS), offers valuable structural information. While a specific spectrum is unavailable, the fragmentation can be predicted based on the known behavior of nitroaromatic compounds and benzothiadiazoles. The molecular ion peak (M⁺˙) would be expected at m/z 195.

Key fragmentation pathways would likely include:

Loss of NO₂: A primary fragmentation would be the loss of a nitro radical (•NO₂) to give a fragment ion at m/z 149.

Loss of NO and CO: Aromatic nitro compounds often show sequential loss of •NO and then CO. This would lead to fragments at m/z 165 (M-NO)⁺˙ followed by m/z 137.

Thiadiazole Ring Fragmentation: The benzothiadiazole core can fragment via the loss of NS or HCN moieties, leading to further characteristic ions.

Table 3: Predicted Mass Spectrometry Fragmentation for 2,1,3-Benzothiadiazole, 5-methyl-4-nitro-

| m/z | Predicted Fragment Ion | Proposed Neutral Loss |

| 195 | [C₇H₅N₃O₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 165 | [C₇H₅N₂OS]⁺˙ | •NO |

| 149 | [C₇H₅N₂S]⁺ | •NO₂ |

| 137 | [C₆H₅N₂S]⁺ | •NO, CO |

| 104 | [C₆H₄S]⁺˙ | •NO₂, HCN |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules through controlled fragmentation. In the analysis of 2,1,3-Benzothiadiazole, 5-methyl-4-nitro-, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a fingerprint for its structural confirmation.

A plausible fragmentation pathway for protonated 2,1,3-Benzothiadiazole, 5-methyl-4-nitro- (C₇H₅N₃O₂S, molecular weight: 195.2 g/mol ) is dictated by the stability of the resulting fragment ions. nih.govnih.gov Aromatic nitro compounds typically exhibit characteristic losses of nitro-related groups. miamioh.edu The fragmentation is expected to initiate with the loss of nitric oxide (NO) or a hydroxyl radical (•OH), followed by the expulsion of other small neutral molecules like carbon monoxide (CO).

A proposed fragmentation scheme under ESI-MS/MS conditions would likely include the following transitions, which are instrumental for identifying the molecule and its isomers. nih.gov

Table 1: Plausible MS/MS Fragmentation Pattern for [C₇H₅N₃O₂S + H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 196.0 | 180.0 | O | Loss of an oxygen atom from the nitro group |

| 196.0 | 166.0 | NO | Loss of nitric oxide from the nitro group |

| 196.0 | 149.0 | HNO₂ | Loss of nitrous acid |

| 196.0 | 138.0 | NO₂ + H₂ | Loss of the nitro group and hydrogen |

| 166.0 | 138.0 | CO | Loss of carbon monoxide from the main ring |

| 166.0 | 122.0 | CS | Loss of carbon monosulfide from the thiadiazole ring |

Ion Mobility Mass Spectrometry for Gas-Phase Conformer Analysis

Ion Mobility Mass Spectrometry (IM-MS) separates ions in the gas phase based on their size, shape, and charge, offering a unique dimension of analysis beyond the mass-to-charge ratio. ub.edu For a molecule like 2,1,3-Benzothiadiazole, 5-methyl-4-nitro-, which possesses rotational freedom around the C-N bond of the nitro group, multiple conformers can exist in the gas phase. These conformers, while isobaric, may present different collision cross-sections (CCS) with a buffer gas, allowing for their separation and characterization. nih.gov

In a typical IM-MS experiment, ions are guided through a drift tube filled with an inert gas under a weak electric field. Compact conformers experience fewer collisions and travel faster than more extended ones. By correlating the experimental drift times with theoretically calculated CCS values from quantum chemical models, specific gas-phase structures can be assigned. ub.eduresearchgate.net This technique is crucial for understanding how subtle changes in molecular shape, such as the orientation of the nitro group relative to the methyl group and the thiadiazole ring, can influence the molecule's properties.

Table 2: Hypothetical Ion Mobility Data for Conformers of [C₇H₅N₃O₂S + H]⁺

| Conformer | Description | Calculated CCS (Ų) (Hypothetical) | Experimental Drift Time (ms) (Hypothetical) |

| Conformer A | Nitro group twisted out of the aromatic plane | 135.2 | 10.5 |

| Conformer B | Nitro group planar with the aromatic ring | 138.9 | 11.2 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying functional groups and characterizing the bonding within a molecule. The spectra for 2,1,3-Benzothiadiazole, 5-methyl-4-nitro- are expected to show distinct bands corresponding to the vibrations of the nitro (NO₂), methyl (CH₃), and benzothiadiazole ring systems.

The IR spectrum for the closely related 4-nitro-2,1,3-benzothiadiazole (B1293627) shows characteristic absorptions for the nitro group. nist.gov For the title compound, the key vibrational modes would include:

NO₂ Vibrations: Strong asymmetric and symmetric stretching bands are the most prominent features of the nitro group, typically appearing in the 1500-1610 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively. orientjchem.org

CH₃ Vibrations: Asymmetric and symmetric C-H stretching modes for the methyl group are expected near 2900-3000 cm⁻¹. researchgate.net

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching occurs above 3000 cm⁻¹, while ring stretching vibrations appear in the 1400-1600 cm⁻¹ range.

Benzothiadiazole Ring Vibrations: The characteristic vibrations of the C-N, C-S, and N-S bonds within the heterocyclic ring are found in the fingerprint region (below 1300 cm⁻¹). chemicalbook.com

Correlation of Experimental and Theoretically Calculated Vibrational Frequencies

To achieve a precise assignment of the observed vibrational bands, experimental spectra are often correlated with theoretical calculations, typically using Density Functional Theory (DFT). dergipark.org.trresearchgate.net Methods like B3LYP with a basis set such as 6-31G* or 6-311+G(d,p) are commonly employed to compute the harmonic vibrational frequencies. researchgate.netnih.gov The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and the approximations inherent in the theoretical model, leading to excellent agreement with experimental data. orientjchem.org

Table 3: Correlation of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2,1,3-Benzothiadiazole, 5-methyl-4-nitro-

| Vibrational Mode | Experimental Frequency (cm⁻¹) (Hypothetical) | Calculated Frequency (cm⁻¹) (Scaled, Hypothetical) | Assignment |

| ν(C-H) aromatic | 3085 | 3090 | Aromatic C-H stretch |

| ν(C-H) methyl | 2975 | 2980 | Asymmetric CH₃ stretch |

| ν(C=C) | 1610 | 1615 | Aromatic ring stretch |

| νas(NO₂) | 1535 | 1540 | Asymmetric NO₂ stretch |

| νs(NO₂) | 1350 | 1355 | Symmetric NO₂ stretch |

| δ(CH₃) | 1450 | 1455 | Asymmetric CH₃ bend |

| ν(C-N) | 1290 | 1295 | C-NO₂ stretch |

| ν(C-S) | 850 | 855 | C-S stretch in thiadiazole ring |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

The electronic properties of 2,1,3-Benzothiadiazole, 5-methyl-4-nitro- are governed by its "push-pull" electronic structure. The benzothiadiazole moiety is a well-known electron acceptor, and its electron-withdrawing character is further enhanced by the strongly electron-withdrawing nitro group at the 4-position. polyu.edu.hkresearchgate.net The methyl group at the 5-position acts as a weak electron-donating group. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net

The UV-Visible absorption spectrum is expected to display two main bands:

A higher-energy band in the UV region corresponding to localized π-π* transitions within the aromatic system. nih.gov

A lower-energy band extending into the visible region, attributed to the ICT from the methyl-substituted benzene ring (donor) to the nitro-benzothiadiazole system (acceptor). researchgate.net

Upon excitation, the molecule can relax to the ground state via fluorescence. The emission spectrum is typically red-shifted relative to the absorption band, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift is often significant in ICT molecules due to geometric relaxation in the excited state. rsc.org

Solvatochromic Effects and Environment Sensing

Molecules with strong ICT character, like 2,1,3-Benzothiadiazole, 5-methyl-4-nitro-, often exhibit solvatochromism, where the position of their absorption and emission bands changes with the polarity of the solvent. mdpi.com This occurs because the dipole moment of the molecule changes upon excitation. The excited ICT state is typically more polar than the ground state. Consequently, polar solvents will stabilize the excited state more than the ground state, leading to a red shift (bathochromic shift) in the fluorescence emission maximum as solvent polarity increases. researchgate.net This sensitivity makes the compound a potential candidate for use as an environmental sensor. mdpi.com

Table 4: Hypothetical Solvatochromic Data for 2,1,3-Benzothiadiazole, 5-methyl-4-nitro-

| Solvent | Polarity (ET(30)) | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Stokes Shift (cm⁻¹) |

| Toluene (B28343) | 33.9 | 465 | 520 | 2380 |

| Chloroform | 39.1 | 470 | 545 | 3055 |

| DMF | 43.8 | 478 | 580 | 3620 |

| Ethanol | 51.9 | 482 | 605 | 4150 |

Time-Resolved Fluorescence Spectroscopy for Excited State Lifetimes

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time following pulsed excitation, providing the excited-state lifetime (τ). rsc.orgnih.gov This parameter is a critical measure of how long the molecule remains in its excited state before returning to the ground state and is fundamental to understanding the competition between radiative (fluorescence) and non-radiative decay processes.

For fluorescent organic dyes based on the benzothiadiazole core, excited-state lifetimes are typically in the range of a few nanoseconds. rsc.orgrsc.org The lifetime can be influenced by the molecular environment; for instance, in more polar solvents, increased stabilization of the ICT state can sometimes lead to longer lifetimes, although this can also be accompanied by a decrease in fluorescence quantum yield if non-radiative pathways become more efficient. rsc.org Some benzothiadiazole derivatives have been shown to exhibit much longer lifetimes, on the order of microseconds, which is indicative of phosphorescence, often facilitated by factors like the heavy atom effect. nih.govresearchgate.net For 2,1,3-Benzothiadiazole, 5-methyl-4-nitro-, a fluorescence lifetime in the low nanosecond range would be expected.

Table 5: Hypothetical Time-Resolved Fluorescence Data

| Solvent | Emission λₘₐₓ (nm) | Excited State Lifetime (τ) (ns) | Fluorescence Quantum Yield (ΦF) |

| Toluene | 520 | 2.1 | 0.45 |

| Chloroform | 545 | 2.8 | 0.30 |

| DMF | 580 | 3.5 | 0.15 |

Computational Chemistry and Theoretical Modeling of 2,1,3 Benzothiadiazole,5 Methyl 4 Nitro

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to solve the Schrödinger equation, providing detailed information about the molecule's structure and electronics. DFT, particularly with functionals like B3LYP, is often chosen for its balance of accuracy and computational cost in studying benzothiadiazole systems. nih.govresearchgate.net

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process seeks the lowest energy conformation on the potential energy surface. For 2,1,3-Benzothiadiazole (B189464), 5-methyl-4-nitro- , optimization would reveal crucial bond lengths, bond angles, and dihedral angles that define its structure.

The presence of the nitro group (NO₂) and methyl group (CH₃) on the benzene (B151609) ring introduces potential for steric hindrance, which can affect the planarity of the molecule. A key aspect of the energetic landscape is the rotational barrier of the nitro group relative to the benzothiadiazole plane. A relaxed potential energy surface (PES) scan, where the dihedral angle between the nitro group and the ring is systematically varied, can be performed to quantify this rotational energy barrier and identify the minimum energy conformation. nih.gov

Table 1: Predicted Geometrical Parameters from DFT Optimization This table presents hypothetical but realistic data for the key structural parameters of 2,1,3-Benzothiadiazole, 5-methyl-4-nitro-, as would be obtained from a DFT/B3LYP calculation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-S (Thiadiazole) | 1.75 Å |

| N-S (Thiadiazole) | 1.62 Å | |

| C-NO₂ | 1.48 Å | |

| C-CH₃ | 1.51 Å | |

| Bond Angles | C-N-O (Nitro Group) | 117.5° |

| C-C-C (Benzene Ring) | 120.0° (average) | |

| Dihedral Angle | C-C-N-O (Nitro Group vs. Ring) | ~30-50° |

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (E_gap), is a critical indicator of molecular reactivity and the energy required for electronic excitation. researchgate.netacs.org

In D–A (donor-acceptor) systems like this one, the electron-donating methyl group and benzene ring contribute significantly to the HOMO, while the electron-withdrawing nitro and benzothiadiazole moieties dominate the LUMO. nih.govresearchgate.net Calculations would likely show the HOMO orbital delocalized over the benzene and methyl regions, with the LUMO localized on the nitro group and the thiadiazole ring. nih.govresearchgate.net Natural Bond Orbital (NBO) or Mulliken population analysis is used to calculate the partial atomic charges, revealing the charge distribution across the molecule. ui.ac.id

Table 2: Predicted Electronic Properties from DFT Calculations This table shows hypothetical electronic property values for 2,1,3-Benzothiadiazole, 5-methyl-4-nitro-, based on typical results for similar nitroaromatic compounds.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -3.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap (E_gap) | 3.3 eV | Chemical reactivity, electronic transition energy |

| Dipole Moment | ~4.5 Debye | Overall molecular polarity |

A Molecular Electrostatic Potential (MESP) surface provides a visual map of the charge distribution on the molecule's surface. nih.gov For 2,1,3-Benzothiadiazole, 5-methyl-4-nitro- , the MESP would show regions of negative potential (typically colored red) around the electronegative oxygen atoms of the nitro group, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected near the hydrogen atoms. nih.govmedjchem.com

From the electronic structure, various molecular descriptors can be calculated. These quantum chemical descriptors quantify different aspects of the molecule's character and are crucial for building predictive models.

Key Molecular Descriptors:

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Polarizability (α): The ease with which the electron cloud can be distorted by an external electric field. ui.ac.id

Log P: A measure of lipophilicity, important for understanding solubility and transport properties. ui.ac.id

Spectroscopic Property Prediction and Validation against Experimental Data (NMR, UV-Vis, Vibrational)

A key application of computational chemistry is the prediction of spectroscopic data. Comparing these predictions with experimental spectra helps validate the computational model and aids in the interpretation of experimental results. scielo.org.zaresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. scielo.org.zamdpi.com Calculations would provide theoretical chemical shifts for each unique proton and carbon atom in 2,1,3-Benzothiadiazole, 5-methyl-4-nitro- , which can be directly compared to experimental data.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption spectra. researchgate.net This calculation predicts the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength, which relates to the intensity of the absorption band. For this molecule, the primary absorption in the visible region would be attributed to the HOMO→LUMO intramolecular charge transfer (ICT) transition.

Vibrational Spectroscopy (FT-IR & Raman): DFT calculations can determine the vibrational frequencies and their corresponding intensities. nih.gov These frequencies correspond to specific molecular motions, such as the symmetric and asymmetric stretching of the N-O bonds in the nitro group, C-H stretching of the methyl group, and various bending and ring deformation modes. Calculated frequencies are often scaled by a constant factor to correct for anharmonicity and other systematic errors.

Table 3: Predicted vs. Experimental Spectroscopic Data (Hypothetical) This table illustrates how theoretical data for 2,1,3-Benzothiadiazole, 5-methyl-4-nitro- would be validated against experimental measurements.

| Spectrum | Parameter | Predicted Value (Computational) | Experimental Value |

| ¹³C NMR | C-NO₂ Chemical Shift | ~148 ppm | ~150 ppm |

| ¹H NMR | -CH₃ Chemical Shift | ~2.5 ppm | ~2.6 ppm |

| UV-Vis | λ_max (ICT band) | ~410 nm | ~415 nm |

| FT-IR | NO₂ Asymmetric Stretch | ~1530 cm⁻¹ | ~1525 cm⁻¹ |

| FT-IR | NO₂ Symmetric Stretch | ~1350 cm⁻¹ | ~1345 cm⁻¹ |

Molecular Dynamics Simulations for Solvent Effects and Aggregation Behavior

While quantum mechanics excels at describing the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, especially in a condensed phase. nih.gov MD simulations model a system of multiple molecules using a classical force field to describe their interactions.

Solvent Effects: To understand how the molecule behaves in a solution, MD simulations can be run by placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, chloroform). These simulations can reveal how solvent interactions influence the molecule's conformation, particularly the orientation of the polar nitro group.

Aggregation Behavior: By simulating a system containing many molecules of 2,1,3-Benzothiadiazole, 5-methyl-4-nitro- , it is possible to observe and analyze their tendency to aggregate. Analysis of the simulation trajectory can identify the primary driving forces for aggregation, such as π-π stacking between the aromatic rings. The radial distribution function (RDF) between the centers of mass of the molecules can be calculated to quantify the extent of this aggregation. eurjchem.com

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Reactivity and Electronic Properties

Quantitative Structure-Property Relationship (QSPR) studies aim to create mathematical models that correlate the structural or computational descriptors of molecules with their experimentally observed properties.

For a series of related benzothiadiazole derivatives, a QSPR model could be developed to predict a property like electronic absorption maxima (λ_max) or a measure of reactivity. ui.ac.id This is typically achieved using a statistical method like Multiple Linear Regression (MLR). The model would take a set of calculated quantum chemical descriptors (e.g., E_HOMO, E_LUMO, dipole moment, polarizability, atomic charges) as independent variables to predict the property of interest. ui.ac.id

A hypothetical QSPR equation might look like:

Predicted Property = c₀ + c₁(E_HOMO) + c₂(E_LUMO) + c₃(Dipole Moment) + c₄(Polarizability)

Where c₀...c₄ are coefficients determined from the statistical fit. Such a model, once validated, could be used to rapidly screen new, unsynthesized derivatives of 2,1,3-Benzothiadiazole, 5-methyl-4-nitro- to identify candidates with desired electronic properties or reactivity profiles.

Reaction Mechanism Simulations and Transition State Analysis of 2,1,3-Benzothiadiazole,5-methyl-4-nitro-

The reactivity of 2,1,3-Benzothiadiazole,5-methyl-4-nitro- is largely dictated by the electron-withdrawing nature of both the 2,1,3-benzothiadiazole core and the nitro group. This electronic profile renders the benzene ring susceptible to nucleophilic aromatic substitution (SNAr), a fundamental reaction class for electron-deficient aromatic systems.

Nucleophilic Aromatic Substitution (SNAr)

Theoretical studies on halonitroarenes have provided a comprehensive framework for understanding the SNAr mechanism, which is expected to be a primary reaction pathway for 2,1,3-Benzothiadiazole,5-methyl-4-nitro-. nih.gov The reaction typically proceeds via a two-step addition-elimination mechanism. The addition of a nucleophile to the electron-deficient aromatic ring is generally the rate-limiting step, leading to the formation of a high-energy intermediate known as a σ-complex or Meisenheimer complex. nih.gov This step involves a significant loss of aromaticity in the benzene ring. nih.gov The subsequent elimination of a leaving group restores the aromaticity of the ring.

In the case of 2,1,3-Benzothiadiazole,5-methyl-4-nitro-, a nucleophile could potentially attack the carbon atom bearing the nitro group or other positions on the ring. The nitro group is a strong activating group for SNAr reactions, stabilizing the negatively charged σ-complex through resonance. Computational modeling can predict the most likely site of attack by mapping the potential energy surface of the approaching nucleophile.

A theoretical investigation into the reaction of various nucleophiles with nitroaromatic compounds highlighted that the addition of the nucleophile to the aromatic ring is the kinetically determining step. nih.gov This was corroborated by modeling the kinetic isotope effect. nih.gov The stability of the resulting σ-adduct is crucial, and its formation is associated with a dearomatization of the ring. nih.gov The final step, the departure of the leaving group, leads to re-aromatization. nih.gov

Computational Insights into Benzothiadiazole Reactivity

While not specific to the nitro-methyl derivative, computational studies on the parent 2,1,3-benzothiadiazole (BTD) have shed light on its reactivity. For instance, DFT calculations at the B3LYP/6–311++G(d,p) level were used to predict the distortion in 2,1,3-benzothiadiazol-4,5-yne, an aryne intermediate, which influences the regioselectivity of nucleophilic attack. nih.govacs.org Such studies demonstrate the capability of computational methods to predict reaction outcomes in the benzothiadiazole system.

Furthermore, computational analyses have been employed to rationalize the regioselectivity of C–H functionalization reactions of BTD. nih.govacs.org These studies often consider factors like the acidity of the C-H protons and the steric and electronic effects of directing groups, all of which can be quantified through theoretical calculations.

Potential Reaction Pathways for Investigation

Several reaction pathways involving the nitro and methyl groups of 2,1,3-Benzothiadiazole,5-methyl-4-nitro- could be explored using reaction mechanism simulations:

Reduction of the Nitro Group: The transformation of the nitro group to an amino group is a common and synthetically useful reaction. Computational modeling could elucidate the mechanism of this reduction, whether through catalytic hydrogenation or chemical reductants. This would involve calculating the energies of intermediates and transition states for the stepwise reduction process.

Nucleophilic Displacement of the Nitro Group: The nitro group can, under certain conditions, act as a leaving group in SNAr reactions. Transition state analysis would be crucial to determine the activation barrier for this process and compare it with other potential reaction channels.

Reactions at the Methyl Group: The methyl group could potentially undergo oxidation or deprotonation followed by further reaction. Theoretical simulations could provide insight into the feasibility of such transformations.

Illustrative Data from Analogous Systems

To illustrate the type of data generated from such computational studies, the following tables present hypothetical and representative data based on findings for analogous nitroaromatic and benzothiadiazole systems.

Table 1: Calculated Activation Energies (ΔE‡) for Nucleophilic Attack on a Model Nitrobenzothiadiazole

| Nucleophile | Position of Attack | ΔE‡ (kcal/mol) |

| OH⁻ | C4 (ipso-substitution) | 18.5 |

| OH⁻ | C6 | 25.2 |

| CH₃O⁻ | C4 (ipso-substitution) | 17.9 |

| CH₃O⁻ | C6 | 24.8 |

Note: This data is hypothetical and serves to illustrate the kind of information that would be obtained from a specific computational study on 2,1,3-Benzothiadiazole,5-methyl-4-nitro-.

Table 2: Key Geometric Parameters of a Hypothetical Transition State for SNAr

| Parameter | Value |

| C4-Nucleophile Bond Length | 1.95 Å |

| C4-N(nitro) Bond Length | 1.50 Å |

| O-N-O Angle (Nitro Group) | 118.5° |

| Dihedral Angle of Ring | 5.2° |

Note: This data is hypothetical and represents typical geometric parameters for a Meisenheimer complex transition state.

Advanced Materials Applications and Chemical Technologies Utilizing 2,1,3 Benzothiadiazole,5 Methyl 4 Nitro Scaffolds

Optoelectronic and Photonic Materials

The strong electron-deficient nature of the 2,1,3-benzothiadiazole (B189464) core is fundamental to its application in optoelectronics. nih.govrsc.orgresearchgate.net The introduction of substituents like the nitro group can further modulate these properties, offering a strategy for fine-tuning material performance. polyu.edu.hk

In the design of materials for OLEDs and OPVs, the BTD moiety is a cornerstone acceptor unit used in donor-acceptor (D-A) type polymers and small molecules. rsc.orgmdpi.commdpi.com The electronic properties of such materials, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are critical for device efficiency. The incorporation of a 2,1,3-Benzothiadiazole,5-methyl-4-nitro- unit into a conjugated polymer backbone would be expected to significantly lower the LUMO energy level due to the potent electron-withdrawing capacity of the 4-nitro group. This is a key strategy for developing n-type (electron-transporting) materials for OPVs and for achieving balanced charge transport in OLEDs.

However, research on closely related nitro-substituted BTD polymers highlights potential challenges. In a study involving a copolymer with a 5-fluoro-6-nitro-2,1,3-benzothiadiazole unit, the nitro group was found to have a detrimental impact on device performance compared to cyano-functionalized analogues. nih.gov Steric hindrance caused the nitro group to twist out of the plane of the BTD ring, disrupting π-conjugation and leading to a blue-shifted absorption and reduced electron mobility. nih.gov A similar steric interaction between the 4-nitro group and the 5-methyl group in the target compound could potentially limit its effectiveness as a planar π-acceptor in high-performance electronic devices.

| Acceptor Unit in Polymer | Reported Electron Mobility (μe,max) | Optical Band Gap (eV) | Key Observation |

|---|---|---|---|

| 5,6-dicyano-BT (DCNBT) | 0.031 cm² V⁻¹ s⁻¹ | 1.31 | Strong π-acceptor, moderate performance. |

| 5-fluoro-6-cyano-BT (FCNBT) | 0.4 cm² V⁻¹ s⁻¹ | 1.33 | Improved planarity and crystallinity leads to higher mobility. |

| 5-fluoro-6-nitro-BT (NO₂FBT) | 0.024 cm² V⁻¹ s⁻¹ | 1.51 | Steric effects reduce π-accepting capability and device performance. |

The BTD core is a versatile fluorophore for creating materials that respond to external stimuli. mdpi.com The significant charge-transfer character of nitro-substituted BTDs makes their photophysical properties highly sensitive to the local environment, such as solvent polarity (solvatochromism). nih.gov This sensitivity is the basis for their use in stimuli-responsive materials and chemosensors.

For 2,1,3-Benzothiadiazole,5-methyl-4-nitro- , the strong, permanent dipole moment would make its fluorescence emission spectrum and quantum yield highly dependent on interactions with surrounding chemical species. This could be harnessed for detecting volatile organic compounds (VOCs). For instance, electron-rich analytes could form a charge-transfer complex with the electron-deficient BTD ring, leading to a detectable quenching or shift in its fluorescence.

Furthermore, the nitro group itself can function as a reactive sensing site. The chemical or electrochemical reduction of the nitro group to an amino group fundamentally alters the electronic nature of the scaffold, switching it from a strong acceptor to a donor. mdpi.com This transformation causes a dramatic change in photophysical properties, often leading to a "turn-on" fluorescence response. nih.gov A sensor based on 2,1,3-Benzothiadiazole,5-methyl-4-nitro- could therefore be designed for the selective detection of chemical reducing agents. Upon reaction, the non-fluorescent or weakly fluorescent nitro-compound would be converted to the highly fluorescent 5-methyl-2,1,3-benzothiadiazol-4-amine , providing a clear optical signal.

Catalysis and Ligand Design in Organic and Inorganic Synthesis

While less common than its use in optoelectronics, the BTD scaffold has been explored in the fields of catalysis and coordination chemistry.

The direct use of BTD derivatives as organocatalysts is not widely documented, though they can participate as substrates in organocatalytic reactions, such as photoredox-mediated C-H alkylation. acs.org However, the BTD framework is a viable platform for designing ligands for transition metal catalysis. The nitrogen atoms of the thiadiazole ring and other functional groups can act as coordination sites.

Research has shown that ligands derived from 4-amino-2,1,3-benzothiadiazole , such as phosph(III)azanes, can effectively coordinate with transition metals like zinc(II) and copper(I). nih.gov The 2,1,3-Benzothiadiazole,5-methyl-4-nitro- scaffold serves as a direct precursor to such ligands. Through a straightforward chemical reduction of the nitro group to an amine, the resulting 5-methyl-2,1,3-benzothiadiazol-4-amine can be further functionalized, for example, by phosphorylation, to create multidentate ligands. nih.gov The electronic properties of the resulting metal complex, and thus its catalytic activity, would be influenced by the residual electronic signature of the BTD core.

Luminescent metal-organic frameworks (LMOFs) are of great interest for applications in chemical sensing and heterogeneous catalysis. researchgate.net The emissive properties of these materials are often derived from the organic linkers used in their construction. BTD derivatives are excellent candidates for such linkers due to their intrinsic fluorescence and rigid structure. researchgate.net

To integrate the target compound into a MOF, it would first need to be functionalized with appropriate coordinating groups, such as carboxylates or pyridyls. For example, oxidation of the methyl group on 2,1,3-Benzothiadiazole,5-methyl-4-nitro- to a carboxylic acid would yield a bifunctional linker suitable for MOF synthesis. The resulting MOF would be expected to exhibit luminescence stemming from the BTD core, which would be modulated by the nitro group. Such a material could function as a highly sensitive sensor, where the luminescence is quenched or shifted upon the inclusion of guest molecules (e.g., specific VOCs or pollutants) into the MOF pores.

| Precursor Compound | Proposed Modification | Resulting Linker | Potential MOF Application |

|---|---|---|---|

| 2,1,3-Benzothiadiazole,5-methyl-4-nitro- | Oxidation of methyl group to carboxylic acid; Introduction of a second coordinating group (e.g., at the 7-position via C-H functionalization) | 4-nitro-2,1,3-benzothiadiazole-dicarboxylic acid derivative | Luminescent sensing of small molecules |

Role as Advanced Chemical Intermediates in Multi-Step Organic Synthesis

Perhaps the most immediate and versatile application of 2,1,3-Benzothiadiazole,5-methyl-4-nitro- is its role as a key chemical intermediate. The synthesis of this compound can likely be achieved through the direct nitration of 5-methyl-2,1,3-benzothiadiazole . The true synthetic value of the compound lies in the chemical versatility of the nitro group.

The reduction of the 4-nitro group to a 4-amino group is a pivotal transformation that unlocks numerous synthetic pathways. mdpi.com This reaction converts the strongly electron-withdrawing nitro substituent into an electron-donating, nucleophilic amine group, fundamentally altering the reactivity and electronic properties of the molecule.

The resulting 5-methyl-2,1,3-benzothiadiazol-4-amine serves as a versatile building block for:

Synthesis of Donor-Acceptor Dyes: The amino group can act as a potent donor in a D-A system, where the BTD ring itself is the acceptor. This creates a strong intramolecular charge-transfer character, which is desirable for creating red-emissive fluorophores. mdpi.com

Nucleophilic Aromatic Substitution: The amine can act as a nucleophile to be coupled with various electrophiles, building more complex molecular architectures.

Precursor for Fused Heterocycles: The diamine precursor to the BTD ring, or the subsequent amino-BTD itself, can be used in condensation reactions to build larger, fused heterocyclic systems for advanced electronic materials.

Ligand Synthesis: As mentioned previously, the amine is a direct precursor to sophisticated ligands for transition metal complexes used in catalysis. nih.gov

This role as a chemical intermediate makes 2,1,3-Benzothiadiazole,5-methyl-4-nitro- a valuable entry point into a wide range of functional BTD derivatives that are otherwise difficult to access directly.

Polymer Science and Conjugated Polymeric Systems for Electronic Applications

The integration of specific molecular scaffolds into polymeric structures is a cornerstone of advanced materials science, enabling the precise tuning of electronic and photophysical properties. The 2,1,3-benzothiadiazole (BTD) core, known for its electron-accepting nature, is a prominent building block in the design of donor-acceptor (D-A) conjugated polymers for a range of electronic applications, including organic field-effect transistors (OFETs) and organic solar cells. nih.govresearchgate.netacs.org The strategic functionalization of the BTD ring with electron-withdrawing or electron-donating groups allows for meticulous control over the polymer's frontier molecular orbital (HOMO/LUMO) energy levels, which in turn dictates charge carrier injection and transport properties. acs.orgnih.gov The focus here is on the potential utility of the 2,1,3-Benzothiadiazole,5-methyl-4-nitro- scaffold in this domain.

Monomer Design and Polymerization Methodologies

The design of monomers is a critical first step in the synthesis of conjugated polymers with desired characteristics. For a polymer incorporating the 2,1,3-Benzothiadiazole,5-methyl-4-nitro- unit, the monomer would typically consist of this acceptor unit flanked by electron-donating comonomers, such as thiophene (B33073), fluorene (B118485), or their derivatives. The nitro group at the 4-position and the methyl group at the 5-position on the benzothiadiazole ring are expected to significantly influence the electronic properties and solubility of the resulting polymer.

The presence of the strongly electron-withdrawing nitro group would lower the LUMO energy level of the polymer, a desirable trait for n-type (electron-transporting) materials as it facilitates electron injection from common electrode materials. acs.org The methyl group, being a weak electron-donating group, might have a subtler electronic effect but could enhance the solubility of the monomer and the final polymer in organic solvents, which is crucial for solution-based processing techniques.

However, steric hindrance between the nitro group and the adjacent aromatic unit in the polymer backbone is a critical consideration. Studies on analogous BTD derivatives, such as those containing a nitro and a fluoro group, have shown that steric effects can twist the nitro group out of the plane of the benzothiadiazole ring. acs.org This twisting can disrupt π-conjugation, leading to a blue-shifted absorption spectrum and a wider electronic bandgap, which may be detrimental to device performance. acs.org

Table 1: Hypothetical Monomers Incorporating 2,1,3-Benzothiadiazole,5-methyl-4-nitro-

| Monomer Structure | Donor Unit | Potential Polymerization Method |

| (Structure with thiophene flanking units) | Thiophene | Stille, Suzuki, or Direct Arylation Polymerization |

| (Structure with fluorene flanking units) | 9,9-dialkylfluorene | Suzuki or Stille Polymerization |

| (Structure with dithienosilole flanking units) | Dithienosilole | Stille or Suzuki Polymerization |

This table presents hypothetical monomer designs based on established principles of conjugated polymer chemistry.

Polymerization of such monomers would likely be achieved through transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille polymerizations. These methods are widely used for the synthesis of D-A conjugated polymers and offer good control over molecular weight and regioregularity. Direct arylation polymerization (DAP) has also emerged as a more atom-economical alternative. The choice of polymerization methodology would depend on the specific reactivity of the monomer and the desired polymer properties.

Investigation of Charge Transport in Polymer Films

The charge transport characteristics of a polymer film are paramount for its performance in electronic devices. For a polymer based on the 2,1,3-Benzothiadiazole,5-methyl-4-nitro- scaffold, the strong electron-withdrawing nature of the nitro group would theoretically promote n-type charge transport. The mobility of charge carriers in the polymer film is influenced by several factors, including the electronic coupling between polymer chains, the degree of crystallinity, and the orientation of the polymer backbones relative to the charge transport direction.

Research on polymers containing a related nitro-functionalized benzothiadiazole unit (5-fluoro-6-nitrobenzo-2,1,3-thiadiazole) copolymerized with a fused donor unit has provided insights into the potential performance of such materials. nih.govacs.org In that case, the resulting polymer exhibited n-type behavior in an organic field-effect transistor (OFET), but with a relatively modest electron mobility of 0.024 cm²/Vs. acs.org This was attributed to steric interactions involving the nitro group, which led to a less planar polymer backbone and consequently, less efficient intermolecular charge hopping. acs.org

Table 2: Comparative Electron Mobility in BTD-Based Polymers

| Polymer Acceptor Unit | Maximum Electron Mobility (μe,max) | Reference |

| 5,6-dicyano-2,1,3-benzothiadiazole (DCNBT) | 0.031 cm²/Vs | acs.org |

| 6-fluoro-5-cyano-2,1,3-benzothiadiazole (FCNBT) | 0.4 cm²/Vs | acs.org |

| 5-fluoro-6-nitrobenzo-2,1,3-thiadiazole (NO₂FBT) | 0.024 cm²/Vs | acs.org |

This table highlights the impact of different acceptor functional groups on the electron mobility of polymers with a common donor unit, providing context for the potential performance of a 2,1,3-Benzothiadiazole,5-methyl-4-nitro- based polymer.

To enhance charge transport in films of such polymers, various film processing techniques could be employed. High-temperature rubbing, for instance, is a method known to induce alignment of polymer chains, leading to anisotropic charge transport with significantly higher mobility along the alignment direction. unistra.fr The morphology of the polymer film at the nanoscale, including the formation of crystalline domains and the connectivity between them, plays a crucial role. Techniques like transmission electron microscopy and polarized UV-visible-near-infrared spectroscopy are vital for elucidating the structure of these films and understanding the relationship between morphology and charge transport properties. unistra.fr

Future Research Directions and Emerging Paradigms for 2,1,3 Benzothiadiazole,5 Methyl 4 Nitro

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of BTD derivatives has traditionally relied on methods that can be resource-intensive and may involve hazardous reagents. nih.gov A primary future objective is the development of more efficient and environmentally benign synthetic strategies for 2,1,3-benzothiadiazole (B189464), 5-methyl-4-nitro- and its analogues.

Key research avenues include:

Green Catalysis: Shifting from stoichiometric reagents to catalytic systems is paramount. Research into heterogeneous nanocatalysts, such as nano-titania, offers pathways for solvent-free reactions with high yields and the significant advantage of catalyst recyclability. ias.ac.in Exploring catalysts like SnP₂O₇ or commercial laccases, which have proven effective for other benzothiazoles, could lead to greener processes. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields in significantly shorter reaction times. researchgate.net Applying this technique to the condensation and cyclization steps required for forming the 5-methyl-4-nitro-BTD core could drastically improve efficiency. mdpi.comresearchgate.net